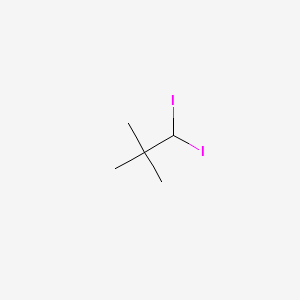

1,1-Diiodo-2,2-dimethylpropane

Description

Definition and General Overview

1,1-Diiodo-2,2-dimethylpropane is a halogenated alkane, specifically a di-iodinated derivative of neopentane. As a geminal diiodide, it features two iodine atoms attached to the same carbon atom. This structure is part of the broader class of organoiodine compounds, which are significant in various areas of organic chemistry. Its neopentyl framework, characterized by a quaternary carbon, imparts considerable steric hindrance around the reactive site. This compound is primarily utilized as a chemical intermediate and a reagent in specialized research settings. scbt.com

Chemical Identity

The identity of 1,1-Diiodo-2,2-dimethylpropane is defined by its unique molecular formula and internationally recognized chemical identifiers. These identifiers are crucial for accurately referencing the compound in chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 1,1-Diiodo-2,2-dimethylpropane nih.gov |

| CAS Number | 2443-89-2 scbt.com |

| Molecular Formula | C₅H₁₀I₂ scbt.com |

| Molecular Weight | 323.94 g/mol scbt.com |

| InChI Key | WETJKCOBPFKLBI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(I)I |

Structure

3D Structure

Properties

IUPAC Name |

1,1-diiodo-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10I2/c1-5(2,3)4(6)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETJKCOBPFKLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399499 | |

| Record name | 1,1-Diiodo-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-89-2 | |

| Record name | 1,1-Diiodo-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diiodo-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure and Properties

Molecular Structure

The molecular structure of 1,1-Diiodo-2,2-dimethylpropane is based on a propane chain. The central carbon of the neopentyl group is a quaternary carbon, bonded to three methyl groups and one CH(I)₂ group. The presence of the bulky tert-butyl group adjacent to the diiodomethyl group results in significant steric strain and influences the compound's reactivity. The carbon-iodine (C-I) bonds are relatively weak and polar, making them susceptible to cleavage in chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 1,1-Diiodo-2,2-dimethylpropane are dictated by its molecular weight and structure. The presence of two heavy iodine atoms results in a high density.

| Property | Value |

| Density | 2.138 g/mL at 25 °C |

| Boiling Point | 100 °C at 0.3 mm Hg |

| Refractive Index | n20/D 1.605 |

Reactivity and Mechanistic Organic Chemistry of 1,1 Diiodo 2,2 Dimethylpropane

Reaction with n-Butyllithium

The interaction of 1,1-Diiodo-2,2-dimethylpropane with the strong base and nucleophile n-butyllithium can lead to elimination reactions.

The reaction of gem-diiodoalkanes with organolithium reagents like n-butyllithium is a known method for generating carbenoids or undergoing elimination. Treatment of a 1,1-diiodoalkane with n-butyllithium can result in a lithium-halogen exchange, forming an α-iodo-α-lithioalkane. This species is a carbenoid precursor. In the presence of a second equivalent of the organolithium reagent, a 1,1-dilithioalkane could be formed, or more commonly, the carbenoid can undergo a 1,2-hydride shift followed by elimination of lithium iodide to furnish an alkene. In the case of 1,1-diiodo-2,2-dimethylpropane, this would be expected to yield 3,3-dimethyl-1-butene. While this reaction is chemically plausible based on the established reactivity of organolithium reagents with dihaloalkanes, specific literature documenting this exact transformation for 1,1-diiodo-2,2-dimethylpropane was not identified in the conducted searches. uniurb.it

Synthesis of Other Compounds

The reactivity of the diiodo functional group allows for the use of 1,1-Diiodo-2,2-dimethylpropane as a starting material for more complex molecules.

The synthesis of vinyl iodides from 1,1-diiodoalkanes is a known transformation in organic chemistry. wikipedia.org One common method involves the reaction of a 1,1-diiodoalkane with a strong base to form a vinyl lithium species via an intermediate carbenoid, which can then be trapped with an electrophile. Another approach is the reaction of hydrazones with iodine. wikipedia.orglookchem.com For the specific synthesis of 1-Iodo-2,2-dimethyl-1-phenylethylene from 1,1-diiodo-2,2-dimethylpropane, a plausible route would involve reaction with a strong base to generate a neopentylvinylidene carbenoid, which could then react with a phenylating agent. However, no specific, documented procedure for this direct conversion was found in the performed searches.

Advanced Spectroscopic and Structural Elucidation of 1,1 Diiodo 2,2 Dimethylpropane

Structural Data

As of the current literature survey, no crystallographic data for 1,1-Diiodo-2,2-dimethylpropane has been reported. Therefore, information regarding its solid-state structure, such as crystal system, space group, and unit cell dimensions, is not available.

Spectroscopic Data

While some chemical suppliers indicate the availability of spectroscopic data, the actual spectra are not widely published. chemicalbook.com The expected spectroscopic features are outlined below based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals:

A singlet corresponding to the nine equivalent protons of the tert-butyl group.

A singlet corresponding to the single proton on the carbon bearing the two iodine atoms (the methine proton).

The chemical shift of the methine proton would be significantly downfield due to the deshielding effect of the two iodine atoms.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals:

One signal for the quaternary carbon of the tert-butyl group.

One signal for the three equivalent methyl carbons of the tert-butyl group.

One signal for the carbon atom bonded to the two iodine atoms, which would be shifted significantly upfield due to the heavy atom effect of iodine.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Data not available |

| ¹³C | Data not available |

The infrared spectrum of 1,1-Diiodo-2,2-dimethylpropane is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations.

C-H stretching: Strong absorptions are expected in the region of 2850-3000 cm⁻¹ characteristic of alkanes.

C-H bending: Absorptions corresponding to the bending vibrations of the methyl and tert-butyl groups would appear in the 1365-1470 cm⁻¹ region.

C-I stretching: The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (stretch) | ~2850-3000 |

| C-H (bend) | ~1365-1470 |

| C-I (stretch) | < 600 |

The mass spectrum of 1,1-Diiodo-2,2-dimethylpropane would show the molecular ion peak (M⁺) at m/z 324. The fragmentation pattern would likely involve the loss of iodine atoms and fragmentation of the neopentyl group. Key expected fragments include:

[M-I]⁺ (m/z 197)

[M-2I]⁺ (m/z 70)

A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺ (m/z 57).

| Fragment | Predicted m/z |

| [C₅H₁₀I₂]⁺ (Molecular Ion) | 324 |

| [C₅H₁₀I]⁺ | 197 |

| [C₄H₉]⁺ | 57 |

Computational and Theoretical Investigations of 1,1 Diiodo 2,2 Dimethylpropane

Use as a Research Chemical

1,1-Diiodo-2,2-dimethylpropane is commercially available and described as a useful iodide compound for research purposes. scbt.com However, specific published applications detailing its use in the synthesis of other compounds are not readily found.

Potential as a Source of Neopentyl Moieties

Due to the presence of the neopentyl group, this compound could theoretically be used to introduce this bulky alkyl group into other molecules. However, detailed research demonstrating its utility as a neopentylating agent is not available in the surveyed literature. Research on the related compound, neopentyl iodide, shows its application in nucleophilic substitution reactions. arkat-usa.org

Synthetic Utility and Applications of 1,1 Diiodo 2,2 Dimethylpropane As a Building Block

1,1-Diiodo-2,2-dimethylpropane is a geminal dihalide featuring a sterically demanding neopentyl group. This structural characteristic, combining the reactivity of two iodine atoms on a single carbon with significant steric hindrance, makes it a unique building block in organic synthesis. Its utility spans from being a precursor to various functionalized molecules to a source for generating reactive carbene intermediates.

Future Research Directions and Emerging Opportunities for 1,1 Diiodo 2,2 Dimethylpropane

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1,1-diiodo-2,2-dimethylpropane and related gem-diiodoalkanes. While traditional methods exist, there is a growing need for sustainable approaches that minimize waste and utilize less hazardous reagents.

Key areas for exploration include:

Improved Alkylation Procedures: Research into the alkylation of diiodomethane (B129776) has shown that using NaCHI2 and LiCHI2 can produce functionalized gem-diiodoalkanes in high yields. acs.orgorganic-chemistry.org Future work could optimize these conditions for the synthesis of 1,1-diiodo-2,2-dimethylpropane, focusing on milder reaction conditions and a broader tolerance of functional groups. acs.orgorganic-chemistry.org

Catalytic Approaches: The development of catalytic methods for the synthesis of gem-diiodides is a significant area of opportunity. This could involve transition-metal catalysis or organocatalysis to achieve high selectivity and efficiency under mild conditions.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this and other energetic materials.

Alternative Halogen Sources: Investigating alternative and safer iodinating agents to replace traditional reagents could enhance the sustainability of the synthesis.

A comparative look at related synthetic methods reveals the potential for innovation. For instance, the synthesis of 1,3-diiodo-2,2-dimethylpropane can be achieved through the reaction of 2,2-dimethyl-1,3-propanediol with reagents like iodine and triphenylphosphine. Exploring analogous one-pot procedures for 1,1-diiodo-2,2-dimethylpropane from readily available precursors like 2,2-dimethylpropanal would be a valuable endeavor.

Investigation of Novel Reactivity under Non-Standard Conditions (e.g., Photoredox, Electrochemistry)

The application of non-traditional activation methods to 1,1-diiodo-2,2-dimethylpropane could unlock novel reactivity patterns and synthetic applications.

Photoredox Catalysis: This rapidly evolving field offers the potential for the selective activation of the C-I bonds in 1,1-diiodo-2,2-dimethylpropane under mild, visible-light-mediated conditions. beilstein-journals.orgresearchgate.net Research could focus on single-electron transfer (SET) processes to generate radical intermediates, which could then participate in a variety of bond-forming reactions. nih.gov The steric bulk of the neopentyl group could influence the stereochemical outcome of such reactions in interesting ways.

Electrochemistry: Electrochemical methods provide a powerful, reagent-free approach to drive redox reactions. nih.gov The electrochemical reduction of 1,1-diiodo-2,2-dimethylpropane could lead to the formation of carbanionic or radical species. Investigating the controlled electrochemical reduction could enable selective mono- or di-functionalization of the gem-diiodo group. Electrosynthesis can bypass the need for sacrificial chemical reagents, aligning with the principles of green chemistry. acs.org

The study of related compounds under these conditions provides a strong precedent. For example, the photoinduced reactions between neopentyl iodide and arenethiolate anions have been shown to proceed via an SRN1 mechanism in ammonia, while switching to a polar SN2 mechanism in DMSO. arkat-usa.org Exploring similar solvent-dependent reactivity switches for 1,1-diiodo-2,2-dimethylpropane could lead to new synthetic strategies.

Development of Advanced Computational Models for Predicting Its Behavior in Complex Systems

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. uomustansiriyah.edu.iqmdpi.com For 1,1-diiodo-2,2-dimethylpropane, advanced computational models can provide valuable insights into its structure, reactivity, and potential applications.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic structure of 1,1-diiodo-2,2-dimethylpropane, as well as the energies of various reactive intermediates and transition states. This information can help to elucidate reaction mechanisms and predict the feasibility of new transformations. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other species in complex environments, such as in solution or at interfaces. researchgate.netresearchgate.net This can be particularly useful for understanding its behavior in catalytic cycles or biological systems.

Quantitative Structure-Activity Relationship (QSAR) Models: While currently limited, developing QSAR models could help in predicting the biological activity or toxicity of derivatives of 1,1-diiodo-2,2-dimethylpropane, guiding the design of new compounds with desired properties.

Computational studies on related systems, such as the use of cluster models to represent silica surfaces for catalyst studies, demonstrate the potential of these methods to provide detailed molecular-level understanding. acs.org

Integration of 1,1-Diiodo-2,2-dimethylpropane into Catalytic Cycles and Multicomponent Reactions

The reactivity of the gem-diiodo group makes 1,1-diiodo-2,2-dimethylpropane an attractive building block for use in catalytic cycles and multicomponent reactions (MCRs).

Catalytic Cycles: Research could explore the use of 1,1-diiodo-2,2-dimethylpropane as a precursor to organometallic species that can act as catalysts or participate in catalytic cross-coupling reactions. The neopentyl group could serve as a bulky ligand to stabilize reactive metal centers.

Multicomponent Reactions: MCRs, where three or more reactants combine in a single operation to form a complex product, are highly efficient. rsc.org Investigating the incorporation of 1,1-diiodo-2,2-dimethylpropane into known or novel MCRs could lead to the rapid synthesis of diverse molecular scaffolds. For instance, its reaction with ketone enolate anions has been shown to produce complex cyclopentane structures. researchgate.netrsc.org

The unexpected formation of 4,4-dimethyl-1,2-disubstituted-dicarbonyl cyclopentanes from the reaction of ketone enolates with 1,3-diiodo-2,2-dimethylpropane highlights the potential for surprising and synthetically useful transformations. researchgate.netrsc.org Similar investigations with the 1,1-diiodo isomer are warranted.

Potential for Derivatization Towards Biologically Relevant Scaffolds or Specialty Chemicals

The functional handles present in 1,1-diiodo-2,2-dimethylpropane provide a platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Biologically Relevant Scaffolds: The neopentyl motif is found in some biologically active molecules. The derivatization of 1,1-diiodo-2,2-dimethylpropane could lead to the synthesis of novel compounds with potential therapeutic properties. For example, the introduction of nitrogen-containing heterocycles or other pharmacophores could be explored.

Specialty Chemicals: The unique properties conferred by the gem-diiodo and neopentyl groups could be exploited in the synthesis of specialty chemicals, such as polymers, ligands for catalysis, or advanced materials. The high molecular weight and density imparted by the iodine atoms could be advantageous in certain applications.

Research on the derivatization of related dihaloalkanes, such as 1,3-dibromo-2,2-dimethylpropane, which is used to introduce functional groups in the synthesis of pharmaceuticals and agrochemicals, provides a roadmap for similar explorations with 1,1-diiodo-2,2-dimethylpropane. ontosight.aifaluckinternational.com

Q & A

Q. What are the common synthetic routes for preparing 1,1-Diiodo-2,2-dimethylpropane, and how do reaction conditions influence yield?

1,1-Diiodo-2,2-dimethylpropane is typically synthesized via halogenation of neopentane derivatives. A key method involves nucleophilic substitution of a precursor like 1-chloro-2,2-dimethylpropane with iodide ions (e.g., KI in acetone under reflux). Alternatively, direct iodination of 2,2-dimethylpropane using iodine monochloride (ICl) in a non-polar solvent like CCl₄ can be employed. Reaction efficiency depends on steric hindrance from the neopentyl group, which may necessitate prolonged heating or catalytic activation. Polar aprotic solvents (e.g., DMSO) can enhance iodide nucleophilicity but may require strict temperature control to avoid elimination byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 1,1-Diiodo-2,2-dimethylpropane?

Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR reveals the neopentyl structure (singlet for -C(CH₃)₂ at δ ~1.1 ppm) and absence of adjacent protons to iodine. <sup>13</sup>C NMR confirms quaternary carbons.

- IR Spectroscopy : C-I stretches appear as weak signals near 500–600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 324 (C₅H₁₀I₂<sup>+</sup>) and fragment patterns from iodine loss.

- X-ray Crystallography : Resolves steric effects and bond angles, critical for confirming the 1,1-diiodo configuration .

Q. How does the neopentyl structure influence the physical properties of 1,1-Diiodo-2,2-dimethylpropane?

The bulky neopentyl group (C(CH₃)₂) induces high steric hindrance, reducing solubility in polar solvents and increasing melting/boiling points compared to linear analogs. The electron-withdrawing iodine atoms lower electron density at the central carbon, making it less reactive toward electrophiles. These properties necessitate the use of aprotic solvents (e.g., DMSO) and elevated temperatures for reactions .

Advanced Research Questions

Q. What mechanistic insights explain the low reactivity of 1,1-Diiodo-2,2-dimethylpropane in SN2 reactions?

The neopentyl group creates a highly crowded environment, destabilizing the transition state in SN2 mechanisms (which requires backside attack). Computational studies (e.g., DFT calculations) show significant energy barriers (~30–40 kcal/mol) for inversion of configuration. Instead, the compound favors elimination pathways (E2) under strong basic conditions, forming alkenes like 2,2-dimethylpropene. Kinetic isotope effects and Hammett plots can further validate the dominance of elimination over substitution .

Q. How can quantum chemical modeling predict the thermodynamic stability of 1,1-Diiodo-2,2-dimethylpropane?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and compute bond dissociation energies (BDEs). The C-I bonds exhibit BDEs of ~50–55 kcal/mol, indicating moderate thermal stability. QSPR models correlate these results with experimental decomposition temperatures (TGA/DSC data). Neural networks trained on halogenated alkanes can predict reactivity trends, such as susceptibility to radical-initiated degradation .

Q. What challenges arise in analyzing thermal decomposition byproducts of 1,1-Diiodo-2,2-dimethylpropane?

Thermal decomposition above 150°C produces iodine radicals (I•) and 2,2-dimethylpropene, detected via GC-MS. Competing pathways (e.g., C-I vs. C-C bond cleavage) complicate product distribution. Isotopic labeling (<sup>13</sup>C or <sup>129</sup>I) and time-resolved FTIR spectroscopy help track intermediates. Contradictions in product ratios between studies may stem from differences in heating rates or catalytic impurities .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

In Suzuki-Miyaura couplings, the neopentyl group hinders transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates. Electronic effects from iodine’s polarizability enhance oxidative addition rates but reduce catalyst turnover. Comparative studies with 1-bromo-2,2-dimethylpropane show slower kinetics for the diiodo analog due to increased steric demand .

Methodological Considerations

- Experimental Design : Use controlled inert atmospheres (N₂/Ar) to prevent iodine oxidation. Monitor reactions via TLC or in-situ IR.

- Data Contradictions : Discrepancies in reported yields may arise from iodide source purity (e.g., KI vs. NaI) or solvent drying methods. Replicate key studies with standardized reagents .

- Safety Protocols : Store in amber glass under inert gas; avoid contact with oxidizing agents due to iodine’s reactivity. Follow spill containment guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.